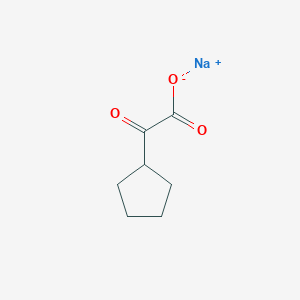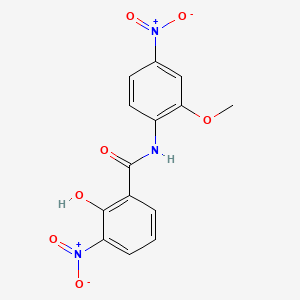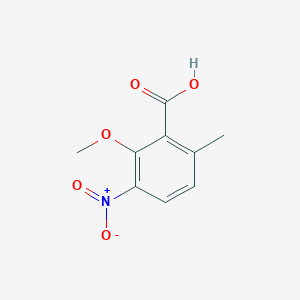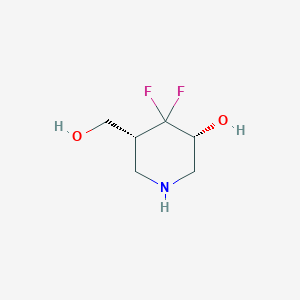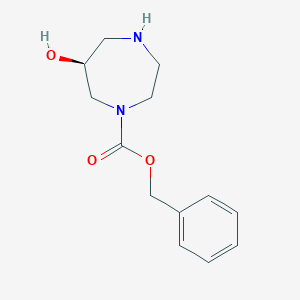![molecular formula C18H29N5O3 B14020933 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol CAS No. 95380-45-3](/img/structure/B14020933.png)
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is a complex organic compound that features a nitrophenol core substituted with two 4-methylpiperazin-1-ylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,6-dihydroxybenzaldehyde to introduce the nitro group, followed by the protection of hydroxyl groups. The protected intermediate is then subjected to a Mannich reaction with formaldehyde and 4-methylpiperazine to introduce the piperazine moieties. Finally, deprotection yields the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This could involve the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Condensation: The piperazine moieties can engage in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of the hydroxyl group: Yields various ether or ester derivatives.
Condensation reactions: Forms Schiff bases or other condensation products.
Applications De Recherche Scientifique
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The piperazine moieties can enhance binding affinity to these targets, while the nitrophenol core can participate in redox reactions. This compound may modulate the activity of specific proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in treating schizophrenia.
(Z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide: Targets the protein S100B.
Uniqueness
2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
95380-45-3 |
|---|---|
Formule moléculaire |
C18H29N5O3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2,6-bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C18H29N5O3/c1-19-3-7-21(8-4-19)13-15-11-17(23(25)26)12-16(18(15)24)14-22-9-5-20(2)6-10-22/h11-12,24H,3-10,13-14H2,1-2H3 |
Clé InChI |
LCARYNFINKHQOB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCN(CC3)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


